molecular formula C14H13NO4 B14523251 Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate CAS No. 62484-64-4

Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14523251
CAS No.: 62484-64-4
M. Wt: 259.26 g/mol
InChI Key: NBUOSLKQMAWCBR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with an ethyl ester and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with 2-cyanoacetamide under specific conditions . This reaction yields the desired pyrrole derivative through a series of steps that include cyclization and esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Oxidation: Produces quinones or other oxidized derivatives.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of oxidative stress pathways . The hydroxybenzoyl group can interact with biological molecules through hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrole ring and a hydroxybenzoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62484-64-4

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H13NO4/c1-2-19-14(18)11-7-9(8-15-11)13(17)10-5-3-4-6-12(10)16/h3-8,15-16H,2H2,1H3

InChI Key

NBUOSLKQMAWCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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